N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide
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Overview
Description
N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group and the cyanomethyl group in its structure makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with sodium cyanide to form the corresponding cyanomethyl derivative. This intermediate is then reacted with 2-mercaptoacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyanomethyl group can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-({1-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)acetamide
- N-(cyanomethyl)-2-({1-[4-(methoxy)phenyl]ethyl}sulfanyl)acetamide
- N-(cyanomethyl)-2-({1-[4-(fluoro)phenyl]ethyl}sulfanyl)acetamide
Uniqueness
N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[1-[4-(trifluoromethoxy)phenyl]ethylsulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-9(21-8-12(19)18-7-6-17)10-2-4-11(5-3-10)20-13(14,15)16/h2-5,9H,7-8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFYVBLQZQDQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)SCC(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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